molecular formula C19H16Cl2N4O2 B386686 N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide CAS No. 357387-32-7

N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide

Cat. No.: B386686
CAS No.: 357387-32-7
M. Wt: 403.3g/mol
InChI Key: AZZSBRKDIRMVHH-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .

Preparation Methods

The synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide involves multiple steps. One common method includes the preparation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde, which is then reacted with appropriate reagents to form the final compound . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

    Condensation: It can participate in condensation reactions to form more complex structures.

Scientific Research Applications

N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of insecticides and herbicides.

Mechanism of Action

The mechanism of action of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide can be compared with other pyrazole derivatives such as:

These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

CAS No.

357387-32-7

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(3-chlorophenoxy)acetamide

InChI

InChI=1S/C19H16Cl2N4O2/c1-13-17(19(21)25(24-13)15-7-3-2-4-8-15)11-22-23-18(26)12-27-16-9-5-6-14(20)10-16/h2-11H,12H2,1H3,(H,23,26)/b22-11+

InChI Key

AZZSBRKDIRMVHH-SSDVNMTOSA-N

SMILES

CC1=NN(C(=C1C=NNC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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